Ellagic acid dihydrate
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Overview
Description
Ellagic acid dihydrate is a naturally occurring polyphenolic compound found in various fruits and vegetables, such as pomegranates, strawberries, raspberries, and walnuts . It is known for its potent antioxidant properties and has been studied for its potential anti-carcinogenic, anti-mutagenic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ellagic acid dihydrate can be synthesized through the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in certain plants . The hydrolysis process involves breaking down the ester bonds in ellagitannins under acidic or alkaline conditions, yielding ellagic acid . The reaction conditions typically include the use of hydrochloric acid or sodium hydroxide as catalysts, with the reaction being carried out at elevated temperatures to facilitate the breakdown of the ester bonds .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant materials using solvents such as ethanol or methanol . The extraction process involves grinding the plant material, followed by solvent extraction and purification steps to isolate the this compound. The purified compound is then crystallized to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Ellagic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: Ellagic acid can be oxidized to form quinones, which are compounds with potent biological activities.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the chemical reactions of this compound include various quinones, reduced forms of ellagic acid, and substituted derivatives . These products have been studied for their potential biological activities and applications in different fields .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ellagic acid dihydrate involves its ability to scavenge free radicals and inhibit oxidative stress . It acts as an antioxidant by donating electrons to neutralize reactive oxygen species, thereby preventing cellular damage . Additionally, this compound modulates various molecular targets and pathways, including the inhibition of casein kinase II and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in cellular defense mechanisms .
Comparison with Similar Compounds
Ellagic acid dihydrate is often compared with other polyphenolic compounds, such as quercetin and resveratrol, due to their similar antioxidant properties .
Quercetin: Like ellagic acid, quercetin is a potent antioxidant and has been studied for its anti-inflammatory and anti-carcinogenic effects.
Resveratrol: Resveratrol is another polyphenolic compound known for its antioxidant and anti-aging properties.
Similar Compounds
- Quercetin
- Resveratrol
- Gallic acid
- Tannic acid
This compound stands out due to its unique chemical structure and diverse biological activities, making it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCRIPMALGRJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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